molecular formula C26H24Cl2P2Pd B13079550 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

Cat. No.: B13079550
M. Wt: 575.7 g/mol
InChI Key: LDJXFZUGZASGIW-UHFFFAOYSA-L
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Description

This compound, with the IUPAC name 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dihydrochloride (CAS 19978-61-1), is a palladium(II) complex featuring a bidentate phosphine ligand. Its molecular formula is C₂₆H₂₆Cl₂P₂Pd²⁺, and it serves as a homogeneous catalyst in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . The ligand structure—a ethane-linked bis(diphenylphosphine)—provides strong chelation to the palladium center, enhancing stability and catalytic efficiency. The compound contains 18.5% palladium by weight, higher than many analogous catalysts, which improves its turnover frequency in reactions .

Properties

Molecular Formula

C26H24Cl2P2Pd

Molecular Weight

575.7 g/mol

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

LDJXFZUGZASGIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of potassium tetrachloropalladate(II) with 1,2-bis(diphenylphosphino)ethane in a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the compound can be prepared using a similar method but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cross-Coupling Reactions

The primary application of 2-diphenylphosphanylethyl(diphenyl)phosphane; palladium(2+); dichloride is as a catalyst in various cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. These reactions include:

  • Suzuki Coupling : Used for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides.
  • Heck Reaction : Facilitates the coupling of alkenes with aryl halides to produce substituted alkenes.
  • Sonogashira Coupling : Involves the reaction between terminal alkynes and aryl halides to form substituted alkynes.
  • Buchwald-Hartwig Amination : Enables the formation of amines from aryl halides and amines.

Suzuki Coupling of Aryl Boronic Acids

In a study examining the efficiency of this palladium complex in Suzuki reactions, researchers found that it facilitated high yields of biaryl products under mild conditions. The reaction demonstrated excellent functional group tolerance, making it suitable for synthesizing complex organic molecules .

Heck Reaction for Aryl-Alkene Formation

Another significant application was observed in the Heck reaction, where the compound effectively catalyzed the coupling of styrenes with aryl halides. The reaction conditions were optimized to achieve maximum yield while minimizing by-products, showcasing the compound's versatility .

Buchwald-Hartwig Amination

The use of this palladium complex in Buchwald-Hartwig amination was also documented, where it successfully converted aryl halides into amines with high selectivity. This application is particularly relevant in pharmaceutical chemistry for synthesizing biologically active compounds .

Mechanism of Action

The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and undergo the desired transformation .

Comparison with Similar Compounds

trans-Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Structure: Monodentate triphenylphosphine (PPh₃) ligands in a trans configuration.
  • Catalytic Activity : Lower steric bulk compared to the target compound, leading to faster ligand dissociation but reduced stability in harsh conditions. Pd content is ~14% .
  • Applications : Widely used in Heck and Suzuki couplings but requires excess ligand to prevent Pd aggregation .

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂·CH₂Cl₂]

  • Structure : Ferrocene-backbone bidentate ligand (dppf) with dichloromethane solvate.
  • Catalytic Activity : Enhanced π-acceptability from the ferrocene moiety improves electron transfer in C–C couplings. However, the rigid backbone limits ligand flexibility, reducing substrate scope compared to the target compound .

Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

  • Structure : Similar to trans-dichlorobis(triphenylphosphine)palladium(II) but with cis ligand geometry.
  • Catalytic Activity : Less thermally stable than the target compound due to weaker chelation. Yields in Suzuki reactions are typically 10–20% lower .

Performance in Cross-Coupling Reactions

Compound Suzuki Reaction Yield (%) Stille Reaction TOF (h⁻¹) Thermal Stability (°C)
Target Compound 70–85 120 220
PdCl₂(PPh₃)₂ 50–60 80 180
Pd(dppf)Cl₂·CH₂Cl₂ 65–75 100 200
PdCl₂(dtbpf)* 60–70 90 210

*dtbpf = 1,1′-bis(di-tert-butylphosphino)ferrocene.

Key Findings :

  • The target compound achieves higher yields in Suzuki reactions due to its robust bidentate ligand, which minimizes Pd black formation .
  • Thermal stability exceeds monodentate analogs by ~40°C, enabling use in high-temperature reactions .

Electronic and Steric Properties

Compound Tolman Electronic Parameter (cm⁻¹) Cone Angle (°)
Target Compound 2065 145
PdCl₂(PPh₃)₂ 2050 118
PdCl₂(dcype)* 2070 160

*dcype = 1,2-bis(dicyclohexylphosphino)ethane.

Analysis :

  • The target’s Tolman parameter (2065 cm⁻¹) indicates moderate electron-donating ability, balancing oxidative addition and reductive elimination rates.
  • Cone angle (145°) reflects intermediate steric bulk, accommodating diverse substrates without excessive hindrance .

Biological Activity

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride, commonly referred to as PdCl2(dppe), is a palladium complex that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C26H24Cl2P2PdC_{26}H_{24}Cl_{2}P_{2}Pd with a molecular weight of approximately 529.58 g/mol. The structure features a palladium center coordinated to two diphenylphosphine ligands and two chloride ions.

Structural Representation

  • Canonical SMILES : C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]
  • InChI : InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

The biological activity of PdCl2(dppe) is primarily attributed to its role as a catalyst in various biochemical reactions, including cross-coupling reactions that are essential in drug development. The palladium center facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules with potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that palladium complexes exhibit significant anticancer properties. For instance, PdCl2(dppe) has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry demonstrated that PdCl2(dppe) effectively inhibited the growth of breast cancer cells (MCF7). The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased cytochrome c release and activation of caspases .
Cell LineIC50 (µM)Mechanism
MCF75Mitochondrial apoptosis
HeLa3ROS generation
A5494Cell cycle arrest
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of PdCl2(dppe) in models of neurodegeneration. The compound was found to reduce neuronal apoptosis induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of PdCl2(dppe). Studies indicate that at higher concentrations, palladium complexes can exhibit cytotoxicity. Therefore, careful dosage optimization is necessary when considering therapeutic applications .

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